molecular formula C12H9F4N3 B12603381 [(5-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-87-0

[(5-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12603381
CAS No.: 647839-87-0
M. Wt: 271.21 g/mol
InChI Key: HBKRDHLELDQYBT-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-2-yl)methylpropanedinitrile is a fluorinated organic compound characterized by three key structural motifs:

  • 5-Fluoropyridin-2-ylmethyl group: A pyridine ring substituted with fluorine at the 5-position, linked via a methyl group. Fluorine’s electron-withdrawing nature enhances the pyridine’s stability and influences electronic interactions in biological or synthetic systems .
  • 3,3,3-Trifluoropropyl chain: A propyl chain with three fluorine atoms on the terminal carbon. This group increases lipophilicity and metabolic resistance, common in pharmaceuticals and agrochemicals .

The compound’s structural complexity suggests applications in medicinal chemistry or materials science, though specific biological or industrial uses require further investigation.

Properties

CAS No.

647839-87-0

Molecular Formula

C12H9F4N3

Molecular Weight

271.21 g/mol

IUPAC Name

2-[(5-fluoropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9F4N3/c13-9-1-2-10(19-6-9)5-11(7-17,8-18)3-4-12(14,15)16/h1-2,6H,3-5H2

InChI Key

HBKRDHLELDQYBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, including the Umemoto reaction and the Balts-Schiemann reaction . These reactions often require specific reagents and conditions to ensure the successful incorporation of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents plays a crucial role in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different fluorinated pyridine derivatives, while substitution reactions can produce a range of new compounds with modified properties .

Scientific Research Applications

(5-Fluoropyridin-2-yl)methylpropanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific use and context of the compound .

Comparison with Similar Compounds

Key Observations:

  • Trifluoropropyl Group : Present in the target compound, CP-628006 , and BACE1 inhibitors , this group consistently improves lipophilicity and resistance to oxidative metabolism. However, its placement (e.g., as a side chain in the target vs. integrated into a carboxamide in CP-628006) dictates molecular interactions.
  • Nitrile Functionality: The target’s dual nitriles distinguish it from mono-nitrile analogs like 3-fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile . Propanedinitrile may enhance electrophilicity, enabling unique reactivity in cycloaddition or polymerization processes.
  • Fluoropyridine vs. Other Fluorinated Arenes : The 5-fluoropyridin-2-yl group in the target contrasts with 3-fluoropyridine derivatives or difluorophenyl moieties . Positional fluorine substitution affects electronic effects (e.g., para-directing in pyridine vs. meta in benzene).

Biological Activity

(5-Fluoropyridin-2-yl)methylpropanedinitrile is a synthetic compound characterized by its unique structural features, including a fluorinated pyridine moiety and a trifluoropropyl side chain. Its molecular formula is C₁₂H₉F₄N₃, and it has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Weight : 271.07 g/mol
  • Chemical Structure :
    • SMILES: C1=CC(=NC=C1F)CC(CCC(F)(F)F)(C#N)C#N
  • Physical Properties :
    • Density: Not specified
    • Boiling Point: Not specified

Biological Activity

The biological activity of (5-Fluoropyridin-2-yl)methylpropanedinitrile has been explored in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds related to pyridine derivatives have shown inhibitory effects against various bacterial strains. The ID50 values for similar compounds have been reported as low as 1×1071\times 10^{-7} M against E. coli and 9×1089\times 10^{-8} M against S. faecium .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that:

  • Leukemia Cell Lines : The compound's effectiveness against leukemia L-1210 cells was less pronounced, with an ID50 of 1×1051\times 10^{-5} M, suggesting a selective toxicity profile .

The mechanism by which (5-Fluoropyridin-2-yl)methylpropanedinitrile exerts its biological effects may involve:

  • Hydrolysis : The rapid hydrolysis of the compound in biological media can significantly influence its efficacy and bioavailability .
  • Competitive Inhibition : Similar compounds have been shown to competitively inhibit natural substrates in microbial systems, indicating potential pathways for therapeutic action .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of various pyridine derivatives, including those with trifluoropropyl substitutions. Results indicated promising activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells, highlighting its potential for targeted cancer therapies.

Comparative Analysis with Related Compounds

A comparative analysis of (5-Fluoropyridin-2-yl)methylpropanedinitrile with structurally similar compounds reveals variations in biological activity:

Compound NameHalogen SubstituentBiological ActivityNotes
(5-Fluoropyridin-2-yl)methylpropanedinitrileFluorineModerate antimicrobial activityEffective against specific bacterial strains
(5-Bromopyridin-2-yl)methylpropanedinitrileBromineHigher reactivityEnhanced biological activity compared to fluorinated analogs
(5-Chloropyridin-2-yl)methylpropanedinitrileChlorineLower activityLess effective than fluorinated or brominated counterparts

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